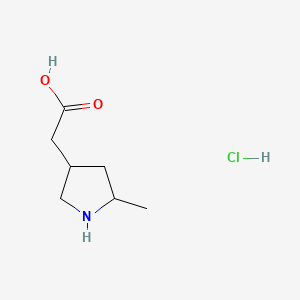
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTR modulator due to its ability to modulate the function of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators have been identified as a promising therapeutic approach for the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride works by modulating the function of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein, which is responsible for regulating the transport of chloride ions across the cell membrane. N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride modulators, such as N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride, work by increasing the amount of functional N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein on the cell surface and improving the chloride ion transport across the cell membrane. This leads to improved lung function and reduced respiratory infections in patients with CF.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride has been shown to have significant biochemical and physiological effects in preclinical studies. This compound has been shown to improve the function of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein and increase the amount of functional N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein on the cell surface. This leads to improved chloride ion transport across the cell membrane and improved lung function in patients with CF.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride has several advantages for lab experiments. This compound has been extensively studied for its potential therapeutic applications in the treatment of CF, and its mechanism of action is well understood. This makes it a valuable tool for studying the function of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein and developing new therapeutic approaches for the treatment of CF. However, there are also limitations to using this compound in lab experiments. It is important to note that the effects of this compound may vary depending on the specific N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride mutation and the patient's genetic background.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride. One potential direction is the development of new N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride modulators with improved efficacy and safety profiles. Another direction is the investigation of the effects of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride modulators in combination with other therapies for the treatment of CF. Additionally, there is a need for further research to understand the long-term effects of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride modulators on lung function and disease progression in patients with CF.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride involves several steps. The first step involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-bromoacetate to form N-(4-chloro-2-fluorophenyl)-2-bromoacetamide. The second step involves the reaction of N-(4-chloro-2-fluorophenyl)-2-bromoacetamide with thiosemicarbazide to form N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide. The final step involves the formation of hydrochloride salt by reacting N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide with hydrochloric acid.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride modulators have been identified as a promising therapeutic approach for the treatment of CF, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride gene, which encodes for the N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein. N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride modulators, such as N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide; hydrochloride, work by correcting the N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride protein function, which leads to improved lung function and reduced respiratory infections in patients with CF.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-imino-1,3-thiazol-3-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS.ClH/c12-7-1-2-9(8(13)5-7)15-10(17)6-16-3-4-18-11(16)14;/h1-5,14H,6H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYHNENBBYRCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CN2C=CSC2=N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)




